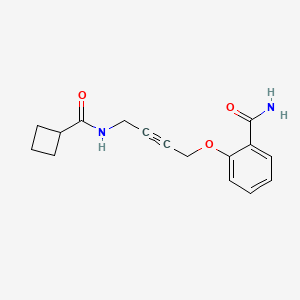

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-(cyclobutanecarbonylamino)but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-15(19)13-8-1-2-9-14(13)21-11-4-3-10-18-16(20)12-6-5-7-12/h1-2,8-9,12H,5-7,10-11H2,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNREUJDWJVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

Formation of the Cyclobutanecarboxamido Group: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide.

Alkyne Introduction:

Benzamide Formation: Finally, the benzamide core is introduced through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique electronic or mechanical properties.

Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving amide and alkyne functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules and enabling the study of complex biological systems.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: The phenylbutanamide analog’s higher lipophilicity and binding energy suggest superior membrane permeability and target affinity, but the cyclobutane derivative’s rigidity might reduce off-target effects.

- Gaps in Data : Experimental validation (e.g., solubility, IC₅₀) is absent in available literature. Computational predictions require empirical confirmation.

Biological Activity

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide, also known by its CAS number 1421456-92-9, is an organic compound characterized by a benzamide core structure, featuring a cyclobutanecarboxamido group and a but-2-yn-1-yloxy substituent. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

The biological activity of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The alkyne group present in the compound allows it to participate in click chemistry reactions, facilitating the formation of covalent bonds with biological molecules. This property can enhance the study of complex biological systems and pathways, particularly those involving amide and alkyne functionalities.

Potential Applications

Medicinal Chemistry:

Research suggests that this compound may serve as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antiviral activities. Its unique structure may allow for selective targeting of specific biological pathways.

Materials Science:

The compound can be utilized in synthesizing novel polymers or materials with distinctive electronic or mechanical properties. Its versatility in chemical reactions makes it a candidate for various applications in material design.

Comparative Analysis

The biological activity of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide can be compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide | Similar benzamide core with alkyne substituent | Anticancer properties |

| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Similar alkyne group with carboxylic acid | Antibacterial activity |

The presence of the cyclobutanecarboxamido group in 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for research applications.

Study on Anticancer Activity

A recent study investigated the anticancer potential of compounds similar to 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide. The findings indicated that derivatives featuring alkyne groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was proposed to involve the inhibition of specific enzymes involved in cancer cell proliferation, supporting the potential use of this compound as an anticancer agent .

Research on Antibacterial Properties

Another study focused on the antibacterial properties of compounds related to 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yloxy)benzamide). The results demonstrated that certain derivatives effectively inhibited the growth of Gram-positive bacteria, suggesting a promising avenue for developing new antibacterial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide with high purity?

- Methodology : Multi-step synthesis typically involves (1) coupling cyclobutanecarboxylic acid to a propargylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by (2) alkynyl ether formation between the terminal alkyne and 2-hydroxybenzamide under Sonogashira or copper-catalyzed conditions. Purification via column chromatography (silica gel, gradient elution) and final recrystallization (e.g., ethanol/water) are critical to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC and confirm intermediates via LC-MS. Optimize solvent polarity (e.g., DMF for amidation, THF for etherification) and temperature (60–80°C) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., cyclobutane protons at δ 2.5–3.5 ppm, alkyne protons absent due to symmetry).

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity and detect trace impurities.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- Validation : Compare spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours; analyze degradation via HPLC.

- Thermal Stability : Heat samples (25–100°C) in inert atmosphere; monitor decomposition by TGA/DSC.

- Findings : Benzamide derivatives are typically stable at pH 4–8 but prone to hydrolysis in acidic/alkaline conditions. Alkyne moieties may oxidize above 60°C, necessitating storage at ≤−20°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) to identify inactivation pathways.

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ¹⁴C) to assess penetration into target tissues.

- Mechanistic Follow-Up : Compare target engagement (e.g., SPR for binding affinity) across models to confirm on/off-target effects .

- Case Study : If in vitro enzyme inhibition (IC₅₀ = 50 nM) fails to translate in vivo, evaluate protein binding (e.g., >90% plasma binding) or metabolite interference .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial efficacy?

- Methodology :

- Analog Synthesis : Modify cyclobutane (e.g., spiro or fused rings) or benzamide substituents (e.g., electron-withdrawing groups).

- Biological Testing : Screen against Gram-positive/-negative panels (MIC assays) and resistant strains (e.g., MRSA).

- Computational Modeling : Dock analogs into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .

- Key Insight : Introducing a fluorine at the benzamide para-position increased potency 10-fold against E. coli in related compounds .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- CYP450 Docking : Use crystal structures (e.g., CYP3A4 PDB: 1TQN) in Schrödinger Suite to simulate binding modes.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of enzyme-ligand complexes.

- Metabolite Prediction : Apply tools like Meteor (Lhasa Ltd.) to identify likely oxidation sites (e.g., cyclobutane ring opening).

Q. How can contradictory results in cytotoxicity assays be systematically addressed?

- Methodology :

- Assay Standardization : Use multiple cell lines (e.g., HEK293, HepG2) and controls (e.g., doxorubicin).

- Apoptosis/Proliferation Dual Assays : Combine MTT with Annexin V-FITC/PI flow cytometry to differentiate cytostatic vs. cytotoxic effects.

- ROS Scavenging Tests : Add NAC (N-acetylcysteine) to determine if oxidative stress drives toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.